4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine
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Overview
Description
4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them valuable in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofurans, quinones, and reduced derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine involves its interaction with specific molecular targets and pathways. The compound may modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects . For example, it may influence neurotransmitter release and receptor binding in the brain, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Aminopropyl)-2,3-dihydrobenzofuran (5-APDB)
- 6-(2-Aminopropyl)-2,3-dihydrobenzofuran (6-APDB)
- 2,3-Dihydrobenzofuran-4-amine
Uniqueness
4,6-Dimethoxy-2,3-dihydrobenzofuran-3-amine is unique due to its specific substitution pattern on the benzofuran ring, which may confer distinct biological and pharmacological properties compared to other similar compounds . Its unique structural features make it a valuable candidate for further research and development in various scientific fields .
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4,6-dimethoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C10H13NO3/c1-12-6-3-8(13-2)10-7(11)5-14-9(10)4-6/h3-4,7H,5,11H2,1-2H3 |
InChI Key |
WLMMDFVCPPSUDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(CO2)N)C(=C1)OC |
Origin of Product |
United States |
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